5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEFOGRDDJQQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of appropriate thiosemicarbazides with brominated aromatic aldehydes or ketones. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst, followed by cyclization to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Tautomerism and Structural Influence
The compound exists in equilibrium between thione (C=S) and thiol (S-H) forms, which dictates its reactivity:
-
Thione form (C=S) : Dominates in non-polar solvents or acidic conditions, enabling N-alkylation or cyclization reactions .
-
Thiol form (S-H) : Favored in alkaline media, facilitating S-alkylation or nucleophilic substitution .
Key evidence :
-
data confirms the thione form with a deshielded carbon signal at 168.9 ppm (C=S) .
-
HMBC analysis shows interactions between the thione carbon (194 ppm) and adjacent aromatic protons, confirming substitution patterns .
S-Alkylation Reactions
In basic conditions, the thiol form reacts with alkylating agents:
Example Reaction:
Reactants :
-
5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione
-
2-Bromo-1-phenylethanone
Conditions :
Product :
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (11 ).
| Yield | Characterization Data |
|---|---|
| 61% | : 7.9 ppm (aromatic H), 4.8 ppm (–CH); : 194 ppm (C=O), 152 ppm (C–S) . |
Cyclization and Heterocycle Formation
The compound participates in cyclization to form fused heterocycles:
Reaction with Hydrazonoyl Halides
Reactants :
-
This compound
-
Hydrazonoyl halides (e.g., 3-phenyl-1-pyrazolyl)
Conditions :
Product :
Ethyl 4-(1-((5-substituted-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-5-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate (11a–e ).
| Yield Range | Key Structural Features |
|---|---|
| 55–68% | Thiadiazoline ring confirmed by IR (C=S at 740 cm) and MS (m/z 390.52) . |
Nucleophilic Substitution
The sulfur atom acts as a nucleophile in displacement reactions:
Reaction with ω-Bromoacetophenone
Reactants :
-
This compound
-
ω-Bromoacetophenone
Conditions :
Product :
Ethyl 5-methyl-4-(1-(2-(4-phenylthiazol-2-yl)hydrazono)ethyl)-1-(p-tolyl)-1H-pyrazole-3-carboxylate (7 ).
| Yield | Characterization |
|---|---|
| 58% | : 2.39 ppm (–CH), 10.32 ppm (NH); HRMS: m/z 613.73 (M) . |
Biological Activity Derivatives
Derivatives of this compound show cytotoxic properties, linked to substituent modifications:
Anticancer Activity
-
Compound 21 : IC = 4.27 µg/mL against SK-MEL-2 melanoma cells .
-
Compound 24 : Inhibits ERK1/2 kinase, inducing G1/S cell cycle arrest in lung carcinoma A549 cells .
Structure-Activity Relationship :
Scientific Research Applications
Biological Applications
5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione exhibits significant biological activities that make it a candidate for further research in medicinal chemistry:
- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics. It has been tested against various bacterial strains with promising results indicating its effectiveness in inhibiting microbial growth .
- Anticancer Properties : Studies have indicated that this compound may inhibit tumor cell proliferation. Its mechanism of action may involve the interaction with specific molecular targets that are crucial in cancer pathways, suggesting its potential utility in drug development for cancer treatment .
- Neurotoxic Potential : The compound has also been investigated for its neuroprotective effects. In studies involving rainbow trout alevins, it was assessed for its ability to inhibit acetylcholinesterase activity, which is crucial for preventing neurotoxicity.
Synthesis and Chemical Properties
The synthesis of this compound typically involves several synthetic routes:
- Cyclization Reactions : Common methods include the reaction of appropriate precursors such as thiosemicarbazides with halogenated compounds to yield the desired thiadiazole structure. For instance, the synthesis often starts with 4-bromobenzaldehyde reacting with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized .
- Industrial Production : Industrial methods may utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and yield. Techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the biosynthesis of essential bacterial lipids, leading to cell membrane damage and cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation.
Fungicidal Activity: The compound interferes with the synthesis of fungal cell walls, leading to cell lysis and death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiadiazoles
5-(4-Methoxybenzylideneamino)-1,3,4-Thiadiazole-2(3H)-Thione (Compound 2)
- Structural Difference : Methoxy (-OCH₃) group at the para position instead of bromine.
- Activity : Slightly lower COX-2 inhibition (IC50 = 0.24 µM) compared to the bromo analog. The methoxy group interacts with COX-2 via hydrogen bonding but lacks the electron-withdrawing effect of bromine, reducing binding efficiency .
- SAR Insight : Electron-donating groups like -OCH₃ may improve solubility but compromise potency compared to halogens.
5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-Thiadiazole-2(3H)-Thione (Compound B)
- Structural Difference : Trifluoromethyl (-CF₃) group at the para position.
- Activity: Exhibits anticancer activity against chronic myelogenous leukemia, likely due to the strong electron-withdrawing effect of -CF₃, which alters electronic properties and enhances interactions with kinase targets .
- Key Contrast : While both bromo and -CF₃ are electron-withdrawing, the bromo derivative excels in COX-2 inhibition, whereas the -CF₃ analog shifts activity toward anticancer targets.
5-[4-(t-Butyldimethylsilyloxy)-phenyl]-1,3,4-Thiadiazole-2(3H)-Thione (Compound 17)
- Structural Difference : Bulky t-butyldimethylsilyloxy (-OSiMe₂tBu) substituent.
- Activity : Moderate inhibition of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) (IC50 = 66.47 µM) but weaker than bromo-substituted thiadiazoles in COX-2 inhibition .
- SAR Insight : Bulky groups may hinder access to enzyme active sites, reducing potency in COX-2 contexts.
Oxadiazole and Triazole Analogs
5-(Quinolin-2-yl)-1,3,4-Oxadiazole-2(3H)-Thione Derivatives
- Structural Difference : Oxadiazole core replaces thiadiazole.
- Activity : Telomerase inhibition with IC50 values ~0.8–0.9 mM in cancer cells, indicating distinct mechanistic pathways compared to thiadiazole-based COX-2 inhibitors .
- Key Contrast: Thiadiazoles generally show stronger enzyme inhibition (nanomolar to low micromolar IC50), while oxadiazoles are less potent in similar assays.
4-(Alkyl/Aryl)-3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazoles
- Structural Difference : Triazole core with 4-bromobenzyl and thiophene substituents.
- Activity : Antimicrobial properties against bacteria and fungi, attributed to increased lipophilicity from the bromophenyl group .
- Key Contrast : The thiadiazole core in the target compound favors enzyme inhibition, whereas triazoles excel in broad-spectrum antimicrobial activity.
Alkylated Derivatives
3-[(4-Dodecylpiperazin-1-yl)methyl]-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole-2(3H)-Thione
Toxicity and Selectivity
- 5-(4-Bromophenyl)-Thiadiazole: Demonstrates low ulcerogenic effects and high gastric safety, a critical advantage over non-selective COX inhibitors .
- Oxadiazole Derivatives : Exhibit cytotoxicity at higher concentrations (e.g., IC50 > 1 mM), limiting therapeutic utility .
- Triazole Derivatives : Generally well-tolerated in antimicrobial assays but lack enzyme-specific potency .
Biological Activity
5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione is a member of the thiadiazole family, characterized by its five-membered heterocyclic structure containing sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_6BrN_3S, with a molecular weight of 244.12 g/mol. Its structure includes a bromophenyl substituent at the 5-position and a thione functional group at the 2-position, contributing to its unique chemical properties and biological activities.
Antifungal Activity
Research has demonstrated that derivatives of thiadiazoles exhibit significant antifungal effects. For instance, studies involving similar compounds have shown their ability to inhibit ergosterol biosynthesis in fungi by interacting with the enzyme 14-α-sterol demethylase. This mechanism is crucial for fungal cell membrane integrity and function .
A comparative analysis of various thiadiazole derivatives indicated that modifications in substituents can significantly enhance antifungal potency. For example:
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Inhibition of ergosterol biosynthesis |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione | High | Interaction with 14-α-sterol demethylase |
Antibacterial Activity
The compound has also shown promising results against various bacterial strains. A study reported that derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of selected derivatives:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Escherichia coli | 15 |
| This compound | Staphylococcus aureus | 18 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of compounds based on the thiadiazole scaffold demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most potent compound from these studies had an IC50 value of 2.32 µg/mL .
Case Studies
Case Study 1: Antifungal Mechanism Investigation
In a study focusing on the antifungal activity of thiadiazoles, researchers synthesized several derivatives and tested their efficacy against Candida albicans. The results indicated that structural modifications significantly influenced their activity. The most effective compound was found to inhibit ergosterol biosynthesis effectively.
Case Study 2: Anticancer Efficacy
A novel series of compounds derived from this compound were evaluated for anticancer activity. The study found that introducing various substituents enhanced cytotoxicity against tumor cells through apoptotic pathways .
Q & A
Basic: What are the standard synthetic routes for 5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione, and how are intermediates characterized?
Methodological Answer:
- Cyclocondensation : React 4-bromobenzoyl hydrazide with carbon disulfide (CS₂) in alkaline ethanol under reflux to form the thiadiazole ring. Intermediate hydrazides are characterized via melting point, TLC, and IR spectroscopy (C=S stretch at ~1250 cm⁻¹) .
- Alternative Route : Use potassium isopropylxanthate with substituted benzoylhydrazines in ethanol, followed by acidification. Intermediates are monitored by ¹H NMR (e.g., NH protons at δ 10–12 ppm) and mass spectrometry .
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- NMR/IR : Confirm aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and thione C=S (IR: 1210–1250 cm⁻¹). ¹³C NMR distinguishes thiadiazole carbons (C2 at ~165 ppm) .
- X-ray Crystallography : Use SHELX programs for refinement. Key parameters: R-factor < 0.05, hydrogen-bonding networks (e.g., N–H···S interactions) analyzed via Mercury software .
Basic: What biological activities are reported for this compound, and how do they compare to analogs?
Methodological Answer:
- Antimicrobial : MIC values against S. aureus (64–256 µg/mL) via broth microdilution. Bromine enhances lipophilicity, improving membrane penetration vs. non-halogenated analogs .
- Anticancer : Cytotoxicity assays (e.g., MTT on HeLa cells) show IC₅₀ values comparable to 5-fluorouracil. Thione sulfur contributes to ROS generation .
Advanced: How can hydrogen-bonding patterns in crystal structures inform supramolecular properties?
Methodological Answer:
- Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., R₂²(8) for dimeric N–H···S bonds). These patterns dictate solubility and stability. For example, strong N–H···O/S interactions reduce solubility in polar solvents .
- DFT Validation : Compare experimental (XRD) and calculated (B3LYP/6-311G**) H-bond lengths to assess packing efficiency .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Control Variables : Standardize assay conditions (e.g., pH, inoculum size). For example, anti-inflammatory activity (IC₅₀) discrepancies may arise from COX-2 vs. LOX pathway focus .
- Replicate Studies : Cross-validate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition) .
Advanced: What computational strategies optimize synthesis and predict reactivity?
Methodological Answer:
- DFT/Molecular Dynamics : Calculate activation energies for cyclization steps (e.g., ΔG‡ for CS₂ elimination). LANL2DZ basis sets model bromine’s electron-withdrawing effects .
- Docking Studies : Predict binding to targets (e.g., GSK-3β) using AutoDock Vina. Thione sulfur shows high affinity for catalytic cysteine residues .
Advanced: How to improve synthetic yield while minimizing side reactions?
Methodological Answer:
- Solvent Optimization : Use DMF for higher polarity, reducing byproducts like disulfides. Yields increase from 60% (ethanol) to 85% (DMF) .
- Catalysis : Add triethylamine (1.5 eq.) to deprotonate intermediates, accelerating cyclization. Monitor via in-situ IR .
Advanced: What structural modifications enhance selectivity in pharmacological applications?
Methodological Answer:
- SAR Studies : Replace bromine with electron-donating groups (e.g., -OCH₃) to reduce cytotoxicity. Para-substitution retains planar geometry for DNA intercalation .
- Heterocycle Fusion : Attach triazole rings to improve water solubility (logP reduction from 3.2 to 2.5) without losing antimicrobial potency .
Advanced: How to stabilize reactive intermediates during synthesis?
Methodological Answer:
- Low-Temperature Quenching : Isolate thiosemicarbazide intermediates at 0–5°C to prevent oxidation. Characterize via ESI-MS ([M+H]⁺ peaks) .
- Protecting Groups : Use Boc-protected amines to avoid premature cyclization. Deprotect with TFA/CH₂Cl₂ (1:4) post-reaction .
Advanced: What methodologies assess toxicity and off-target effects in preclinical studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
